Cas no 1210227-93-2 (N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide)

N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide
- N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide
-
- インチ: 1S/C16H24N2O2S/c19-21(20,16-6-7-16)17-12-14-8-10-18(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2
- InChIKey: DJWWUSASWBIFNG-UHFFFAOYSA-N
- SMILES: C1(S(NCC2CCN(CC3=CC=CC=C3)CC2)(=O)=O)CC1
N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-6603-3mg |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5831-6603-10μmol |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5831-6603-25mg |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5831-6603-40mg |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5831-6603-5mg |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5831-6603-20μmol |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5831-6603-20mg |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5831-6603-30mg |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5831-6603-1mg |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5831-6603-15mg |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
1210227-93-2 | 15mg |
$133.5 | 2023-09-09 |
N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamideに関する追加情報
Recent Advances in the Study of N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide (CAS: 1210227-93-2)
N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide (CAS: 1210227-93-2) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications as a modulator of specific biological targets, particularly in the context of neurological disorders and cancer therapeutics. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, mechanism of action, and therapeutic potential.
The compound's structure features a benzylpiperidine moiety linked to a cyclopropanesulfonamide group, which has been shown to confer unique pharmacological properties. Recent investigations have explored its interaction with sigma receptors, particularly sigma-1 and sigma-2 subtypes, which are implicated in various pathological conditions, including neuropathic pain and neurodegenerative diseases. Preliminary data suggest that N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide exhibits high affinity for these receptors, making it a promising candidate for further development.
In vitro and in vivo studies have demonstrated the compound's ability to modulate cellular processes such as apoptosis and oxidative stress. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide significantly reduced oxidative damage in neuronal cells, suggesting potential neuroprotective effects. These findings are particularly relevant for the treatment of conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role.
Another area of active research is the compound's potential as an anticancer agent. Recent preclinical studies have shown that N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's ability to bypass common resistance mechanisms, such as P-glycoprotein efflux, has generated considerable interest in the oncology community. Further studies are underway to elucidate its precise mechanism of action and optimize its pharmacokinetic properties.
Despite these promising findings, challenges remain in the development of N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent advances in computational modeling and high-throughput screening are expected to accelerate these efforts, paving the way for clinical translation.
In conclusion, N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide (CAS: 1210227-93-2) represents a versatile scaffold with significant potential in both neuroscience and oncology. Ongoing research aims to refine its pharmacological profile and explore its therapeutic applications in greater depth. The compound's unique chemical structure and biological activity make it a valuable subject for future studies in the chemical biology and medicinal chemistry fields.
1210227-93-2 (N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide) Related Products
- 2679931-58-7((2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 2090399-34-9(1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one)
- 2138278-44-9(3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)
- 946-89-4(cyclododecanone, oxime)
- 1700103-99-6((2-ethylpyrrolidin-3-yl)methanol, Mixture of diastereomers)
- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)
- 42190-83-0(C12H10N2O4)
- 2228647-54-7(methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 887974-28-9((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)
- 1384675-98-2(4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine)




